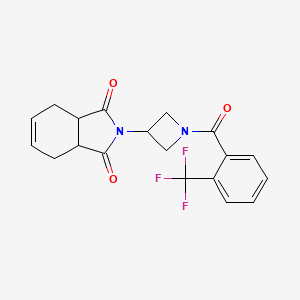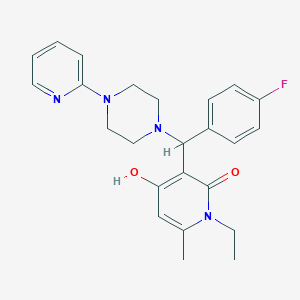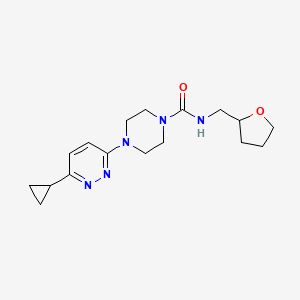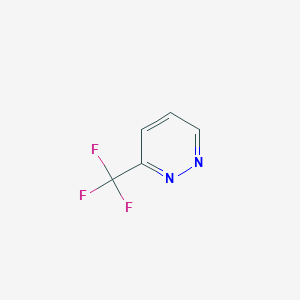![molecular formula C17H14BrN3O2 B2525224 N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1110979-59-3](/img/structure/B2525224.png)
N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, similar compounds with quinazolinone structures have been synthesized and evaluated for various biological activities, including antiviral, antiapoptotic, and anticancer properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step reactions starting from anthranilic acid or its derivatives. For instance, the synthesis of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines was achieved by reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines . Similarly, other quinazolinone derivatives were synthesized using methods like the Sonogashira cross-coupling reaction and reactions involving isothiocyanates . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques help in determining the presence of functional groups and the overall molecular framework. Additionally, computational studies like DFT calculations can be used to predict vibrational wavenumbers and compare them with experimental data, as seen in the study of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions due to their reactive sites. For example, the presence of acetamide groups can lead to further functionalization or cross-coupling reactions . The reactivity of these compounds can also be influenced by structural effects, which can be studied through experimental and theoretical approaches .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the quinazolinone core. Theoretical calculations, including molecular electrostatic potential and frontier molecular orbital analysis, can provide insights into the electronic properties and potential reactivity of these compounds . Additionally, the nonlinear optical properties and intermolecular charge transfer characteristics can be explored through natural bond orbital analysis .
Case Studies
Although no direct case studies on "this compound" are provided, related compounds have been evaluated for their therapeutic potential. For instance, a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects against Japanese encephalitis . Another study focused on the synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which exhibited potential anticancer activity as inhibitors for methionine synthase . These case studies highlight the importance of quinazolinone derivatives in medicinal chemistry.
properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-11-19-15-5-3-2-4-14(15)17(20-11)23-10-16(22)21-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGQPYZPNNRJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2525144.png)
![3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B2525146.png)

![N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2525148.png)
![N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525150.png)


![3-allyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525153.png)



![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2525162.png)
